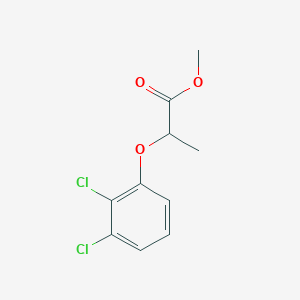![molecular formula C17H15N3O7 B4779528 dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4779528.png)
dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate
説明
Dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNTB is a terephthalate derivative that has been synthesized using various methods and has been found to have promising applications in different fields of research.
作用機序
The mechanism of action of dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate is not well understood, but it is believed to involve the formation of a complex between this compound and the target molecule. This complex formation results in a change in the fluorescence or absorbance of this compound, which can be used to detect the target molecule.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. This compound has also been found to be stable under various conditions, making it a suitable compound for use in scientific research.
実験室実験の利点と制限
One of the main advantages of dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate is its high sensitivity and selectivity towards the target molecule. This compound is also easy to synthesize and has a long shelf life, making it a cost-effective option for scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the use of dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate in scientific research. One potential application is the development of this compound-based biosensors for the detection of biomolecules such as proteins and nucleic acids. This compound can also be used as a probe for the study of protein-ligand interactions. Additionally, this compound can be used in the development of new materials such as metal-organic frameworks and covalent organic frameworks. Further studies are needed to explore these potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its high sensitivity and selectivity towards the target molecule make it a suitable compound for use in various fields of research. With further studies, this compound has the potential to be developed into a valuable tool for scientific research.
科学的研究の応用
Dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of trace amounts of amines and amino acids. This compound has also been used as a chromophore for the detection of metal ions and has shown promising results in the development of metal ion sensors. Additionally, this compound has been used as a model compound in the study of the reactivity of terephthalates with different functional groups.
特性
IUPAC Name |
dimethyl 2-[(3-nitrophenyl)carbamoylamino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7/c1-26-15(21)10-6-7-13(16(22)27-2)14(8-10)19-17(23)18-11-4-3-5-12(9-11)20(24)25/h3-9H,1-2H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGYNINCJRXPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4779458.png)

![N-(4-{[(3-chloro-4-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4779466.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4779496.png)

![4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4779505.png)
![2-[3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4779510.png)
![N'-(4-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4779522.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline](/img/structure/B4779533.png)
![ethyl 3,6-diamino-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4779536.png)

![N-(3,4-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4779551.png)